(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is a complex organic compound characterized by its morpholine ring, a benzyloxyphenyl group, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with tert-butylamine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is subsequently cyclized with an appropriate dihaloalkane to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The morpholine ring can be reduced under specific conditions to form a piperidine derivative.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Piperidine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylboronic acid: Shares the benzyloxyphenyl group but lacks the morpholine ring and tert-butyl group.
4-(Benzyloxy)phenyl acetic acid: Contains the benzyloxyphenyl group but has an acetic acid moiety instead of the morpholine ring.
Uniqueness
(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is unique due to the combination of its morpholine ring, benzyloxyphenyl group, and tert-butyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Properties
CAS No. |
920803-05-0 |
---|---|
Molecular Formula |
C21H27NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
(2R)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine |
InChI |
InChI=1S/C21H27NO2/c1-21(2,3)22-13-14-23-20(15-22)18-9-11-19(12-10-18)24-16-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-/m0/s1 |
InChI Key |
FEFAPHDCTKYTCW-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.